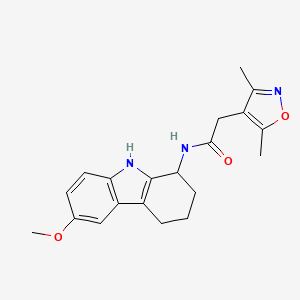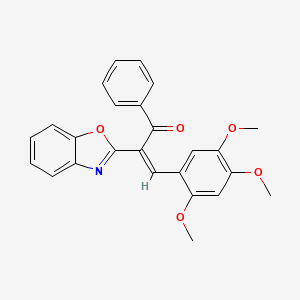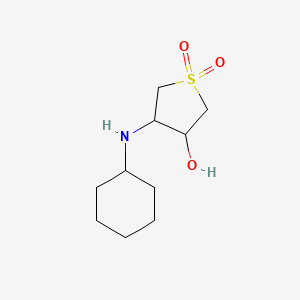
3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(pyridin-3-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(pyridin-3-ylmethyl)propanamide is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinoxaline core with a pyridinylmethyl group and a propanamide side chain, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(pyridin-3-ylmethyl)propanamide typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group at the 4-position can be introduced via alkylation using methyl iodide or a similar reagent.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction, where the quinoxaline derivative reacts with a pyridinylmethyl halide.
Formation of the Propanamide Side Chain: The final step involves the formation of the propanamide side chain through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the quinoxaline core, potentially converting it to a dihydroquinoxaline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound could be explored for similar biological activities, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound might be investigated for its potential therapeutic effects. Quinoxaline derivatives have been studied for their ability to inhibit enzymes and receptors, making them candidates for treating diseases like cancer, infections, and neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its stable quinoxaline core and functional groups that allow for further modifications.
Wirkmechanismus
The mechanism of action of 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(pyridin-3-ylmethyl)propanamide would depend on its specific biological target. Generally, quinoxaline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The pyridinylmethyl group might enhance binding affinity to certain biological targets, while the propanamide side chain could influence the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound, known for its broad range of biological activities.
2,3-Dihydroquinoxaline: A reduced form of quinoxaline with different chemical properties.
Pyridinylmethyl-quinoxaline: A similar compound with a pyridinylmethyl group but lacking the propanamide side chain.
Uniqueness
What sets 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(pyridin-3-ylmethyl)propanamide apart is its combination of functional groups, which may confer unique biological activities and chemical reactivity. The presence of the propanamide side chain, in particular, could influence its pharmacokinetic properties, making it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C18H18N4O2 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
3-(4-methyl-3-oxoquinoxalin-2-yl)-N-(pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/C18H18N4O2/c1-22-16-7-3-2-6-14(16)21-15(18(22)24)8-9-17(23)20-12-13-5-4-10-19-11-13/h2-7,10-11H,8-9,12H2,1H3,(H,20,23) |
InChI-Schlüssel |
ZHWWARKCUOZBLW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NCC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12163511.png)
![{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-4-yl)methanone](/img/structure/B12163514.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163527.png)

![N-[3-(6-phenylthiopheno[3,2-e]pyrimidin-4-yloxy)phenyl]acetamide](/img/structure/B12163552.png)

![(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12163556.png)
![Ethyl 5-hydroxy-2-methyl-4-[piperidin-1-yl(pyridin-2-yl)methyl]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B12163564.png)



![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12163576.png)
![(4E)-4-{[(2-chlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12163592.png)
